molecular formula C20H22N4O B2568614 N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866896-38-0

N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2568614
CAS RN: 866896-38-0
M. Wt: 334.423
InChI Key: USXFAGOCCIKGLH-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.423. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Properties

The compound N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, as a triazole derivative, has been found to possess significant pharmacological properties. Notably, these compounds have shown anti-convulsive activity and are useful in the treatment of epilepsy, as well as conditions of tension and agitation (Shelton, 1981).

Synthesis Techniques

The synthesis process of related triazole compounds involves multiple steps and specific reaction conditions. For example, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized through a five-step process, starting from 4-chlorobenzenamine, with specific temperature and reaction time controls to yield up to 88% of the compound (Kan, 2015).

Anti-Inflammatory Activity

Some triazole compounds, like those derived from benzamides and dimethylacetal, have shown significant anti-inflammatory activity in rat models. This includes the synthesis of 3-ethyltriazoles from diacylamides and triazole-3-carboxylic acids from anilines, demonstrating their potential in anti-inflammatory therapeutics (Czollner et al., 1990).

Molecular Probes

In the field of molecular probes, certain triazole derivatives have been used to develop ultrasensitive fluorescent molecular probes. These probes are beneficial in studying a variety of biological events and processes due to their strong solvent-dependent fluorescence, high fluorescence quantum yields, and large Stokes shifts (Diwu et al., 1997).

Cholinesterase Inhibition

Recent research in 2020 has explored N-aryl derivatives of triazole compounds for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE). These studies have shown moderate to good activities, indicating potential applications in treating diseases like Alzheimer’s (Riaz et al., 2020).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-5-16-7-10-18(11-8-16)24-15(4)19(22-23-24)20(25)21-17-9-6-13(2)14(3)12-17/h6-12H,5H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXFAGOCCIKGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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